4-(Chlorosulfonyl)phenyl isocyanate
Overview
Description
- 4-(Chlorosulfonyl)phenyl isocyanate, also known as CSI , is a versatile reagent in organic synthesis.
- It consists of two electron-withdrawing components: the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .
- CSI is prepared by treating cyanogen chloride with sulfur trioxide .
Synthesis Analysis
- CSI is synthesized by the reaction:
SO3 + ClCN → ClSO2NCO
- Both the carbon and nitrogen termini of CN are functionalized in this transformation.
Molecular Structure Analysis
- CSI has a planar structure, with a nearly linear N=C=O linkage.
- The C=N and C=O distances are approximately 1.195 Å and 1.173 Å , respectively.
Chemical Reactions Analysis
- CSI has two electrophilic sites: the carbon and the S(VI) center.
- It is employed for the preparation of β-lactams , some of which are medicinally important.
- Other reactions include cycloaddition to alkynes, conversion of primary alcohols to carbamates, and preparation of N,N-disubstituted sulfamides.
Physical And Chemical Properties Analysis
- Colorless liquid with a density of 1.626 g/cm³ .
- Melting point: -44 °C ; boiling point: 107 °C .
- Solubility: decomposes in water; soluble in chlorocarbons and acetonitrile.
Scientific Research Applications
-
General Uses
-
Preparation of β- lactams
- Field : Organic Chemistry .
- Application : 4-(Chlorosulfonyl)phenyl isocyanate has been employed for the preparation of β- lactams , some of which are medicinally important .
- Method : Alkenes undergo a [2+2]-cycloaddition to give the sulfonamide. The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide .
- Results : This method allows for the creation of β- lactams .
-
Synthesis of Chiral, Polyhydroxylated Piperidines
- Field : Organic Chemistry .
- Application : It was employed in regio- and diastereoselective introduction of a protected amino group in synthesis of chiral, polyhydroxylated piperidines .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The result is the synthesis of chiral, polyhydroxylated piperidines .
-
Synthesis of Novel Sulfamides
-
Preparation of Amides
-
Preparation of Lactams
-
Cycloaddition to Alkynes
- Field : Organic Chemistry .
- Application : It has been used in cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The result is the synthesis of 1,2,3-oxathiazine-2,2-dioxide-6-chlorides .
-
Conversion of Primary Alcohols to Carbamates
-
Conversion of Carboxylic Acids and Acid Chlorides into Nitriles
- Field : Organic Chemistry .
- Application : It has been used in the conversion of carboxylic acids and the acid chlorides into nitriles .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The result is the conversion of carboxylic acids and the acid chlorides into nitriles .
-
Agricultural Applications
- Field : Agriculture .
- Application : It is used to produce many commercially available products for agricultural, biological, and body ailments .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The result is the production of many commercially available products for agricultural, biological, and body ailments .
-
Cycloaddition to Alkynes
- Field : Organic Chemistry .
- Application : It has been used in cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The result is the synthesis of 1,2,3-oxathiazine-2,2-dioxide-6-chlorides .
-
Conversion of Primary Alcohols to Carbamates
-
Conversion of Carboxylic Acids and Acid Chlorides into Nitriles
- Field : Organic Chemistry .
- Application : It has been used in the conversion of carboxylic acids and the acid chlorides into nitriles .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The result is the conversion of carboxylic acids and the acid chlorides into nitriles .
-
Agricultural Applications
- Field : Agriculture .
- Application : It is used to produce many commercially available products for agricultural, biological, and body ailments .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The result is the production of many commercially available products for agricultural, biological, and body ailments .
Safety And Hazards
- Toxic, corrosive, and flammable.
- Reacts violently with water.
- Causes severe skin burns and eye damage.
- May cause allergy or asthma symptoms if inhaled.
Future Directions
- Further research on its applications in organic synthesis and pharmaceuticals.
- Exploration of novel reactions and derivatives.
Please note that this analysis is based on available information, and further studies may reveal additional insights. 🌟
properties
IUPAC Name |
4-isocyanatobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXGCFRABSKGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217863 | |
Record name | p-Isocyanatobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorosulfonyl)phenyl isocyanate | |
CAS RN |
6752-38-1 | |
Record name | 4-Isocyanatobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6752-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Isocyanatobenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006752381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Isocyanatobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-isocyanatobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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